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Compound Name:
enoate
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For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Ethyl 4,4-dimethoxybut-2-enoate is a versatile organic compound that holds significant
potential as a building block in complex organic synthesis, particularly in the development of
novel pharmaceutical agents. Its unique structure, featuring an a,-unsaturated ester and a
protected aldehyde functionality in the form of a dimethyl acetal, allows for a wide range of
chemical transformations. This guide provides an in-depth overview of its chemical properties,
synthesis, and potential applications, tailored for professionals in the fields of chemical
research and drug development.

Chemical and Physical Properties

(E)-Ethyl 4,4-dimethoxybut-2-enoate is a clear, colorless oil under standard conditions.[1]
Key physical and chemical properties are summarized in the table below. While some
experimental data is available, certain properties are based on predictions and should be
considered as such.
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Property Value Source
Molecular Formula CsH1404 [1112]
Molecular Weight 174.19 g/mol [2]
Appearance Clear Colourless Qil [1]
Boiling Point 221.9 £ 40.0 °C (Predicted)

Density 1.019 + 0.06 g/cm3 (Predicted)

Storage Conditions 2-8°C, under inert gas [1]

Spectroscopic Data

Detailed spectroscopic information is crucial for the unambiguous identification and
characterization of (E)-Ethyl 4,4-dimethoxybut-2-enoate. While specific experimental spectra
for this exact compound are not readily available in the public domain, typical spectral features
can be inferred from its structure.

1H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show
characteristic signals for the ethyl group (a triplet and a quartet), the vinylic protons with a large
coupling constant indicative of the (E)-stereochemistry, the methoxy groups as a singlet, and
the proton adjacent to the acetal.

13C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display signals for the
carbonyl carbon of the ester, the two olefinic carbons, the carbon of the acetal, the methoxy
carbons, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to exhibit strong
absorption bands corresponding to the C=0 stretching of the a,3-unsaturated ester, the C=C
stretching of the alkene, and the C-O stretching of the ester and acetal groups.

Synthesis and Reactivity

The synthesis of (E)-Ethyl 4,4-dimethoxybut-2-enoate can be achieved through several
established synthetic methodologies. A common and effective approach is the Horner-
Wadsworth-Emmons (HWE) reaction.[3][4][5] This reaction involves the condensation of a
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phosphonate-stabilized carbanion with an aldehyde or ketone to stereoselectively form an
alkene. In this case, the reaction would likely involve a phosphonate ester and
dimethoxyacetaldehyde. The HWE reaction is generally favored for producing (E)-alkenes.[3][5]

An alternative synthetic route is the Wittig reaction, which utilizes a phosphonium ylide to
convert an aldehyde or ketone into an alkene.[6][7][8] While the Wittig reaction is a powerful
tool for olefination, the stereochemical outcome can be influenced by the nature of the ylide
and the reaction conditions.[6]

The chemical reactivity of (E)-Ethyl 4,4-dimethoxybut-2-enoate is primarily dictated by the
a,B-unsaturated ester and the acetal functional groups. The electron-withdrawing nature of the
ester group makes the (-carbon susceptible to nucleophilic attack in Michael additions. The
double bond can also participate in cycloaddition reactions, such as the Diels-Alder reaction,
where it acts as a dienophile.[9][10][11][12] The acetal group serves as a protecting group for
the aldehyde functionality and can be hydrolyzed under acidic conditions to reveal the
aldehyde for further transformations.

Experimental Workflow: Horner-Wadsworth-Emmons
Synthesis

Below is a generalized workflow for the synthesis of (E)-Ethyl 4,4-dimethoxybut-2-enoate via
the Horner-Wadsworth-Emmons reaction.

Caption: Generalized workflow for the Horner-Wadsworth-Emmons synthesis.

Applications in Drug Development

(E)-Ethyl 4,4-dimethoxybut-2-enoate is a valuable intermediate in the synthesis of more
complex molecules with potential biological activity. The presence of multiple functional groups
allows for its elaboration into a variety of scaffolds. The a,3-unsaturated ester moiety is a
common feature in many biologically active compounds and can act as a Michael acceptor,
enabling covalent interactions with biological targets.

While specific examples of its direct use in drug development are not widely reported, its
structural motifs are present in various classes of therapeutic agents. The ability to unmask the
aldehyde functionality provides a handle for further synthetic manipulations, such as reductive
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amination to introduce nitrogen-containing heterocycles, which are prevalent in medicinal
chemistry.

Logical Relationship: Synthetic Utility

The following diagram illustrates the potential synthetic transformations of (E)-Ethyl 4,4-
dimethoxybut-2-enoate, highlighting its utility as a synthetic intermediate.

Michael Addition »| Functionalized Butanoates

(E)-Ethyl 4,4-dimethoxybut-2-enoate Diels-Alder Reaction »-| Cyclohexene Derivatives

Acetal Hydrolysis »| Ethyl (E)-4-oxobut-2-enoate »| Further Transformations

Click to download full resolution via product page

Caption: Potential synthetic transformations of the title compound.

Conclusion

(E)-Ethyl 4,4-dimethoxybut-2-enoate is a promising building block for organic synthesis with
potential applications in the discovery and development of new pharmaceuticals. Its synthesis
can be reliably achieved through established methods like the Horner-Wadsworth-Emmons
reaction. The compound's reactivity profile allows for diverse chemical modifications, making it
a valuable tool for medicinal chemists and researchers in the life sciences. Further investigation
into its biological activities and applications in the total synthesis of complex natural products is
warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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